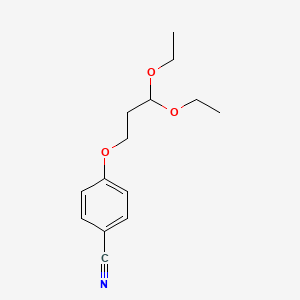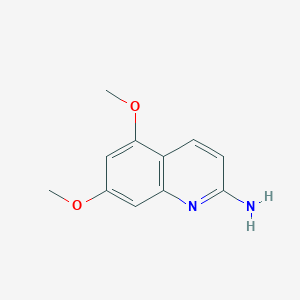
5,7-Dimethoxyquinolin-2-amine
Descripción general
Descripción
5,7-Dimethoxyquinolin-2-amine is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5,7-Dimethoxyquinolin-2-amine, involves various protocols. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5,7-Dimethoxyquinolin-2-amine consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Aplicaciones Científicas De Investigación
Pharmacology
5,7-Dimethoxyquinolin-2-amine: has shown potential in pharmacological research due to its structural similarity to quinoline, which is a core template in drug design. Quinoline derivatives exhibit a broad spectrum of therapeutic properties, including antimalarial, antitumor, and antimicrobial activities . This compound could be pivotal in the synthesis of new pharmacological agents.
Medicinal Chemistry
In medicinal chemistry, 5,7-Dimethoxyquinolin-2-amine serves as a valuable scaffold for drug discovery. Its quinoline structure is integral to the development of compounds with diverse pharmacological activities, such as anticancer, antioxidant, anti-inflammatory, and antiviral properties .
Organic Synthesis
The compound is utilized in organic synthesis protocols for constructing biologically active quinoline scaffolds. Classical synthesis methods like Gould–Jacob and Friedländer syntheses, as well as modern approaches like transition metal-catalyzed reactions, are employed using this compound as a precursor or intermediate .
Drug Design
5,7-Dimethoxyquinolin-2-amine: plays a significant role in drug design due to its versatile applications. It is used as a lead structure in the synthesis of various drugs, particularly those targeting malaria and certain cancers .
Biochemistry
In biochemistry, the compound’s derivatives are explored for their binding affinities and interactions with biological macromolecules. This research aids in understanding the biochemical pathways and designing targeted therapies .
Chemical Engineering
In chemical engineering, 5,7-Dimethoxyquinolin-2-amine is studied for its potential in creating amine-functionalized materials, such as metal–organic frameworks (MOFs), which have applications in gas storage and catalysis .
Materials Science
The compound’s derivatives are investigated for their use in third-generation photovoltaics, particularly in the design of organic light-emitting diodes (OLEDs) and transistors. They are also considered for biomedical material applications due to their favorable emission properties .
Analytical Chemistry
5,7-Dimethoxyquinolin-2-amine: and its derivatives can be employed in analytical chemistry for the development of novel assays and sensors. Their unique binding characteristics make them suitable for detecting various analytes in complex mixtures .
Safety and Hazards
Propiedades
IUPAC Name |
5,7-dimethoxyquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLWDSDIVPWWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)N)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxyquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



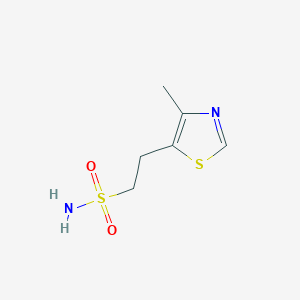
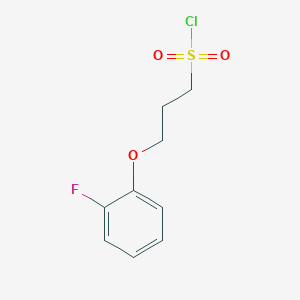
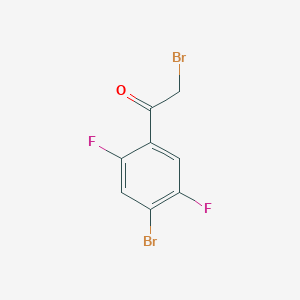

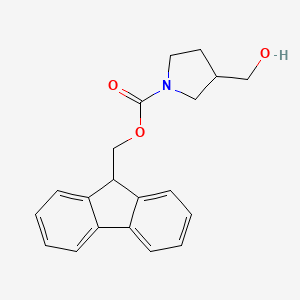

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)
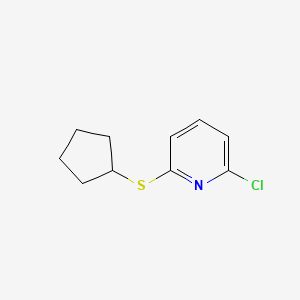
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)



